molecular formula C10H7F3N2O B1520172 8-(Trifluoromethoxy)quinolin-4-amine CAS No. 874880-24-7

8-(Trifluoromethoxy)quinolin-4-amine

Cat. No.: B1520172
CAS No.: 874880-24-7
M. Wt: 228.17 g/mol
InChI Key: TXQDWAKYWHIPPR-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinolin-4-amine is a chemical compound characterized by a quinoline core structure with a trifluoromethoxy group attached to the eighth position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinolin-4-amine typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethoxy group can be introduced through subsequent substitution reactions using trifluoromethanol or related reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethoxy)quinolin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The amine group can undergo substitution reactions with alkyl halides to form alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Alkyl halides and a base (e.g., triethylamine) are typically employed.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

8-(Trifluoromethoxy)quinolin-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of new drugs.

  • Industry: Its unique properties make it useful in the creation of advanced materials and coatings.

Mechanism of Action

The mechanism by which 8-(Trifluoromethoxy)quinolin-4-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoromethoxy group enhances the compound's stability and bioavailability, making it more effective in its intended use.

Comparison with Similar Compounds

8-(Trifluoromethoxy)quinolin-4-amine is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Quinoline: Lacks the trifluoromethoxy group.

  • 8-Methoxyquinoline: Has a methoxy group instead of trifluoromethoxy.

  • 8-Chloroquinoline: Contains a chlorine atom instead of trifluoromethoxy.

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Properties

IUPAC Name

8-(trifluoromethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQDWAKYWHIPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670912
Record name 8-(Trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874880-24-7
Record name 8-(Trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874880-24-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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